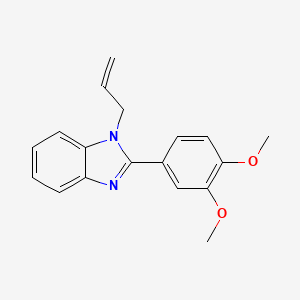
1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine involves the modulation of neurotransmitter systems, including the serotonin and noradrenaline systems. It has been found to act as a selective serotonin and noradrenaline reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in the reduction of pain and anxiety symptoms.
Biochemical and Physiological Effects
1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, which are associated with pain and inflammation. It has also been found to increase the levels of anti-inflammatory cytokines, including IL-10, which has neuroprotective effects. Additionally, it has been found to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine in lab experiments include its high potency, selectivity, and specificity. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, its limitations include its potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine. These include further studies to determine its safety and efficacy in humans, the development of more selective and potent analogs, and the exploration of its potential use in other neurological disorders, including depression and post-traumatic stress disorder. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide insights into the development of novel therapies for pain and inflammation.
Conclusion
In conclusion, 1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that has been studied for its potential use in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans and explore its potential use in other neurological disorders.
Synthesemethoden
The synthesis method of 1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine involves the reaction of 2-naphthalenemethylamine with 1-(3-methylbutanoyl)piperazine in the presence of a catalyst. The reaction is carried out under specific conditions, including a certain temperature and pressure, to obtain the desired product. The purity of the product is determined by various analytical techniques, including HPLC, NMR, and MS.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-nociceptive properties. It has also been studied for its potential use in the treatment of neuropathic pain and anxiety disorders.
Eigenschaften
IUPAC Name |
3-methyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16(2)13-20(23)22-11-9-21(10-12-22)15-17-7-8-18-5-3-4-6-19(18)14-17/h3-8,14,16H,9-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCFPOZCQIHVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

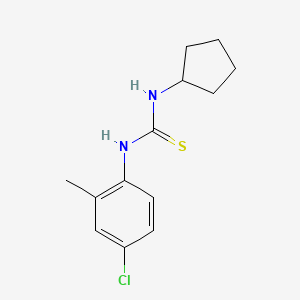
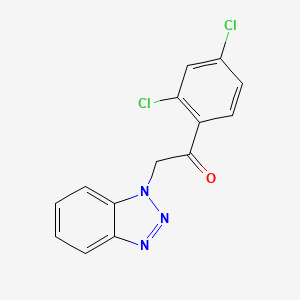
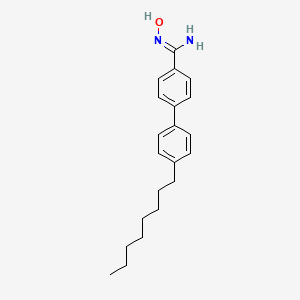

![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
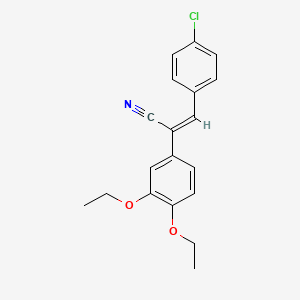
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
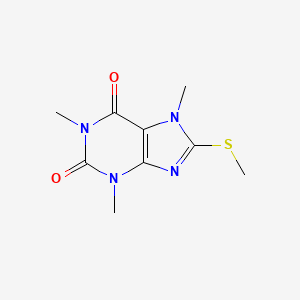
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)


![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)
